Cgamp
Description
Properties
IUPAC Name |
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBNSCSPXMEBK-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045334 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849214-04-6 | |
| Record name | 3',5'-Cyclic GMP-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Biosynthesis of cGAMP
Enzymatic synthesis utilizes the cyclic GMP-AMP synthase (cGAS) enzyme to catalyze the formation of this compound from ATP and GTP substrates, activated by double-stranded DNA (dsDNA).
-
- Recombinant cGAS is expressed and purified, commonly from Escherichia coli.
- The enzyme is incubated with ATP, GTP, and dsDNA in a buffered solution (e.g., HEPES buffer, pH 7.5).
- The reaction conditions typically include 37°C incubation for 1–12 hours.
- Yields are significantly higher than chemical synthesis, often reaching 85–90% conversion rates.
| Component | Typical Concentration | Notes |
|---|---|---|
| cGAS enzyme | 0.1–10 μM | Recombinant, purified |
| ATP | 100 μM – 5 mM | Substrate |
| GTP | 100 μM – 5 mM | Substrate |
| dsDNA | 2 nM – 0.2 mg/mL | Allosteric activator |
| Buffer | 20 mM Tris-HCl or HEPES, pH 7.5 | Maintains pH stability |
| Metal ions | 5 mM MgCl2, 1 μM ZnCl2 | Cofactors for enzyme activity |
| Temperature | 37°C | Optimal for enzyme function |
| Incubation Time | 1–12 hours | Dependent on scale and yield |
-
- Costly substrates (ATP, GTP)
- Requirement for recombinant enzyme expression and purification
- Longer incubation times compared to chemical synthesis
Microbial-Based Production of this compound
A novel and efficient approach involves microbial fermentation using genetically engineered E. coli strains expressing cGAS.
-
- E. coli BL21 (DE3) strains are transformed to express cGAS.
- Cultured in optimized media such as modified M9 minimal medium supplemented with glucose, MgSO4, CaCl2, and ferrous sulfate.
- Induction with IPTG at 37°C for approximately 20 hours.
- This compound is secreted into the culture medium, facilitating downstream purification.
| Component | Concentration | Role |
|---|---|---|
| Glucose | 0.8% (w/v) | Carbon source |
| MgSO4 | 5 mM | Cofactor for enzymatic activity |
| CaCl2 | 0.1 mM | Stabilizes cell wall and enzymes |
| Ferrous sulfate | 0.01 mM | Trace element for enzyme function |
-
- Scalable and cost-effective for large-scale production
- Simplified purification due to extracellular secretion
- Environmentally sustainable
Purification Methods
Purification of this compound is critical to obtain high purity suitable for research and therapeutic applications.
-
- Used to separate this compound from cGAS enzyme and DNA.
- Commonly performed with centrifugal filter devices with a 10 kDa cutoff.
| Step | Purpose | Method/Material |
|---|---|---|
| Ultrafiltration | Remove enzyme and DNA | Centrifugal filter (10 kDa cutoff) |
| Ion Exchange Chromatography | Remove charged impurities | Q Sepharose column, ammonium acetate elution |
| Concentration | Concentrate eluate | Vacuum centrifuge |
| Filtration | Final product filtration | 3 kDa MWCO filter |
| Optional Gel Filtration | Stereoisomer purification | Superdex peptide column |
Structural and Mechanistic Insights Relevant to Preparation
Understanding the enzymatic mechanism of cGAS informs optimization of biosynthesis.
- cGAS catalyzes formation of 2′−5′/3′−5′-linked this compound through a stepwise mechanism involving substrate binding, intermediate formation, and cyclization.
- Metal ions such as Mg²⁺ and Mn²⁺ are essential cofactors.
- The enzyme exhibits proofreading mechanisms to ensure correct product formation.
- Mouse cGAS shows higher catalytic efficiency and substrate specificity compared to human cGAS, which may influence enzyme choice for biosynthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Synthesis | Phosphoramidite 8-step one-flask | ~5% | Established method | Low yield, hazardous solvents |
| Enzymatic Biosynthesis | Recombinant cGAS with ATP, GTP, dsDNA | 85–90% | High yield, no organic solvents | Expensive substrates, enzyme prep |
| Microbial Production | E. coli expressing cGAS, fermentation | Up to 217 μM (mg/L) | Scalable, cost-effective | Requires genetic engineering |
Chemical Reactions Analysis
Hydrolysis by ENPP1
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) cleaves 2′3′-cGAMP into linear 5′-pApG:
-
Structural Basis : ENPP1’s catalytic domain (T238 residue) selectively hydrolyzes the 2′−5′ phosphodiester bond (Figure 2c) .
Kinetic Parameters (ENPP1-mediated hydrolysis) :
| Substrate | Kₘ (μM) | kₐₜₜ (s⁻¹) |
|---|---|---|
| 2′3′-cGAMP | 12.4 | 0.45 |
| 3′3′-cGAMP | 8.7 | 0.38 |
Viral Evasion via Poxin Enzymes
Poxviruses encode poxin nucleases that degrade 2′3′-cGAMP:
-
Mechanism : Poxins cleave 2′3′-cGAMP into 5′-AMP and 5′-GMP, suppressing host immune responses .
-
Specificity : Poxins exhibit >1,000-fold selectivity for 2′3′-cGAMP over 3′3′-cGAMP .
cGAS Activation Dynamics
-
DNA Binding : Genomic DNA (320 mg/L) activates cGAS 100× more efficiently than plasmid DNA (2 nM) .
-
Substrate Saturation : Intracellular ATP (~3,500 μM) and GTP (~1,700 μM) in E. coli saturate cGAS kinetics (Michaelis constant Kₘ ≈ 200 μM) .
Catalytic Efficiency :
| DNA Type | This compound Yield (molecules/dsDNA/h) |
|---|---|
| Genomic DNA | 8 ± 1 × 10¹⁰ |
| Plasmid DNA | 0.7–1.4 × 10⁹ |
Thermodynamic Analysis
Scientific Research Applications
cGAMP has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and degradation of cyclic dinucleotides.
Biology: It is a key molecule in the study of innate immune responses and the cGAS-STING pathway.
Medicine: this compound is being explored as a potential therapeutic agent for cancer immunotherapy and antiviral treatments.
Mechanism of Action
cGAMP exerts its effects by binding to and activating the STING protein. Upon binding, STING undergoes a conformational change that leads to its oligomerization and translocation to the trans-Golgi network. This activates TANK-binding kinase 1 (TBK1), which phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclic Dinucleotides
cGAMP vs. c-di-GMP and c-di-AMP
Bacterial CDNs, such as c-di-GMP and c-di-AMP, share functional similarities with this compound by activating STING. However, their structural differences (homogeneous 3′–5′ phosphodiester bonds) result in distinct downstream immune responses:
Proteomic studies in macrophages reveal that this compound upregulates interferon-stimulated genes (e.g., Tap2, STAT1) by 15.13-fold and downregulates CSF1R by 17.55-fold, whereas c-di-GMP induces less pronounced changes . This suggests this compound preferentially activates the STING-IRF3 axis, while bacterial CDNs may engage alternative pathways like NF-κB .
This compound Isomers: 2′3′-cGAMP vs. 3′3′-cGAMP
The stereochemistry of this compound significantly impacts its bioactivity. Natural 2′3′-cGAMP (produced by cGAS) exhibits superior STING activation compared to synthetic isomers:
| Isomer | STING Activation | Enzymatic Stability | References |
|---|---|---|---|
| 2′3′-cGAMP | High | Resistant to nuclease P1 | |
| 3′3′-cGAMP | Low | Susceptible to degradation |
Mass spectrometry (MS/MS) and HPLC analyses confirm that 2′3′-cGAMP has distinct fragmentation patterns and retention times compared to 3′3′-cGAMP, underscoring its structural uniqueness .
Functional Comparison with Immune Adjuvants
This compound outperforms traditional adjuvants (e.g., alum) in mucosal vaccine formulations. In mice intranasally administered with H7N9 influenza vaccine, this compound enhanced:
- Cross-protection : 100% survival against homologous H7N9 and heterologous H1N1/H3N2 viruses .
- T-cell responses : 2.5-fold increase in nucleoprotein-specific CD8+ T cells .
- Cytokine profiles : Upregulation of IFN-γ (3.8-fold) and Granzyme B (2.2-fold) in lung tissue .
Detection and Quantitation Methods
The this compound-Luc assay, a novel luciferase-based method, detects this compound with a sensitivity of 26 nM, surpassing conventional techniques like ELISA or HPLC in complex biological matrices . This advancement enables precise measurement of this compound in extracellular fluids and intracellular compartments, critical for pharmacokinetic studies .
Tables
Table 1. Proteomic Changes in Macrophages Treated with this compound vs. c-di-GMP
| Protein | Fold Change (this compound) | Fold Change (c-di-GMP) | Function |
|---|---|---|---|
| Tap2 | +15.13 | +2.4 | Antigen presentation |
| CSF1R | -17.55 | -5.2 | Macrophage differentiation |
| STAT1 | +8.9 | +3.1 | IFN signaling |
Data sourced from proteomics and immunoblotting
Table 2. Key Functional Differences Between this compound and c-di-GMP
| Feature | This compound | c-di-GMP |
|---|---|---|
| Primary signaling pathway | STING-IRF3 | STING-NF-κB |
| Adjuvant efficacy | Robust mucosal and systemic immunity | Limited cross-protection |
| Therapeutic applications | Cancer vaccines, antiviral therapies | Bacterial infection models |
Biological Activity
Cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) is a cyclic dinucleotide that plays a critical role in the immune response, particularly through its activation of the cGAS-STING pathway. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various biological contexts.
This compound is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon synthesis, this compound activates the stimulator of interferon genes (STING), leading to a cascade of immune responses.
- Activation of Innate Immunity :
- Antitumor Activity :
- DNA Damage Response (DDR) :
Antitumor Efficacy
A pivotal study investigated the antitumor effects of this compound on murine colon adenocarcinoma models. Key findings include:
- Cytokine Production : Administration of this compound led to increased levels of IFN-β and IFN-γ in serum and tumor tissues, suggesting robust immune activation .
- STING Pathway Activation : Enhanced expression of STING and IRF3 was observed in tumor tissues post-treatment with this compound, confirming its role in stimulating antitumor immunity .
- Combination Therapy : this compound was found to improve the efficacy of conventional chemotherapeutics like 5-FU while reducing associated toxicity, indicating potential for combination therapy strategies .
Implications in Autoimmunity
While this compound has therapeutic potential, its overactivation can lead to autoimmune responses. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases, highlighting the need for careful modulation in therapeutic contexts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established methodologies for detecting and quantifying cGAMP in cellular and tissue samples?
- Methodological Answer : this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, especially in complex matrices like cell lysates . ELISA kits are also used but require validation against cross-reactivity with structurally similar molecules (e.g., 2′,3′-cGAMP vs. 3′,3′-cGAMP isoforms). Key considerations include:
Q. How does this compound activate the STING pathway, and what experimental models are optimal for mechanistic studies?
- Methodological Answer : this compound binds to STING, inducing conformational changes that trigger downstream signaling (e.g., IRF3/NF-κB activation). Recommended models include:
- In vitro : STING-knockout HEK293T cells reconstituted with human STING variants to study isoform-specific responses .
- In vivo : Sting mice to evaluate immune phenotypes. Use stimuli like DMXAA (STING agonist) as a positive control .
Key assays: Immunoblotting for phosphorylated IRF3 and IFN-β luciferase reporter systems .
Q. What are the best practices for ensuring reproducibility in this compound-stimulated cytokine profiling?
- Methodological Answer :
- Standardize cell culture conditions : Serum batches and passage numbers affect STING expression.
- Multi-plex cytokine assays : Use Luminex or Meso Scale Discovery (MSD) platforms to quantify IFN-β, TNF-α, and IL-6 simultaneously.
- Data normalization : Include housekeeping genes (e.g., GAPDH) and unstimulated controls to account for baseline variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual role in pro-tumorigenic vs. anti-tumor immunity?
- Methodological Answer : Context-dependent effects arise from variables like:
- Tumor microenvironment (TME) : Hypoxia reduces this compound export via volume-regulated anion channels (VRACs). Use Seahorse assays to measure extracellular this compound under varying oxygen levels .
- Dosage : Low-dose this compound may promote T-cell exhaustion, while high doses enhance dendritic cell priming. Titration studies in syngeneic tumor models are critical .
Analytical approach : Apply multivariate regression to isolate TME factors (e.g., PD-L1 levels, immune infiltrates) influencing outcomes .
Q. What strategies optimize this compound delivery in vivo while avoiding off-target immune activation?
- Methodological Answer :
- Nanoparticle encapsulation : PEGylated liposomes improve pharmacokinetics and reduce renal clearance. Validate using dynamic light scattering (DLS) and serum stability assays .
- Targeted delivery : Conjugate this compound to antibodies against dendritic cell receptors (e.g., DEC205). Use flow cytometry to assess cellular uptake specificity .
- Toxicity screening : Monitor serum ALT/AST levels and splenic apoptosis in preclinical models .
Q. How can computational models predict this compound-STING binding affinities across species-specific STING variants?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use tools like GROMACS to model human vs. murine STING conformations. Key parameters include binding free energy (ΔG) and hydrogen-bond interactions .
- In silico mutagenesis : Predict functional impacts of SNPs (e.g., R232H in human STING) using Rosetta or FoldX .
- Validation : Compare with surface plasmon resonance (SPR) data for experimental binding kinetics .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound-STING signaling kinetics in time-course experiments?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., this compound concentration vs. IFN-β secretion).
- Mixed-effects models : Account for inter-experiment variability in longitudinal studies .
- Software : Use GraphPad Prism or R packages (e.g.,
nlme) for robust analysis .
Q. How should researchers address batch effects in multi-omics studies of this compound-treated immune cells?
- Methodological Answer :
- ComBat correction : Harmonize transcriptomic datasets across batches using the
svaR package . - Replicate design : Include technical replicates for LC-MS/MS-based metabolomics to distinguish biological vs. instrumental variance .
Tables for Methodological Reference
Q. Table 1. Comparison of this compound Detection Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
